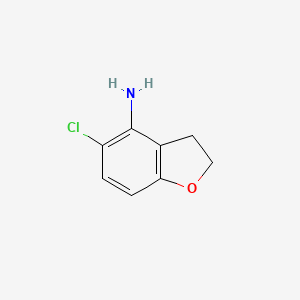

5-Chloro-2,3-dihydro-1-benzofuran-4-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2,3-dihydro-1-benzofuran-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCQFCDSKKIMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506315 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76093-76-0 | |

| Record name | 5-Chloro-2,3-dihydro-1-benzofuran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Central Role of Benzofuran and Dihydrobenzofuran Architectures in Chemical Research

Benzofuran (B130515) and its reduced form, 2,3-dihydrobenzofuran (B1216630), are heterocyclic compounds consisting of a benzene (B151609) ring fused to a furan (B31954) or dihydrofuran ring, respectively. rsc.org These scaffolds are ubiquitous in a vast array of natural products and synthetic compounds, many of which exhibit a wide spectrum of biological activities. google.comnih.gov Their significance in medicinal chemistry and drug discovery is well-established, with derivatives showing promise as antiviral, antibacterial, anti-inflammatory, and anticancer agents. google.comnih.govrsc.org

The unique structural features of the dihydrobenzofuran core, which includes two sp3 hybridized carbons in the heterocyclic ring, allow for specific three-dimensional arrangements of substituents, a critical factor for targeted biological interactions. rsc.org This makes them ideal candidates for the design and development of novel pharmaceutical agents. google.com The benzofuran moiety is a core component of numerous clinically approved drugs, highlighting its therapeutic importance. nih.govchemicalbook.com Consequently, the development of synthetic routes to access these frameworks is a major focus of chemical research. nih.gov

The diverse biological profiles of these scaffolds have spurred extensive research into their potential applications. For instance, certain benzofuran derivatives have been investigated for their ability to inhibit enzymes or act as receptor agonists and antagonists. chemicalbook.com The inherent versatility and potent bioactivity of these architectures underscore their continued importance in the scientific community. google.com

Table 1: Biological Activities of Benzofuran and Dihydrobenzofuran Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govrsc.org |

| Anti-inflammatory | nih.gov |

| Antiviral | google.com |

| Antibacterial | google.comnih.gov |

| Antifungal | nih.gov |

An Overview of Advanced Synthetic and Mechanistic Studies on Dihydrobenzofuran Systems

Classical and Established Synthetic Routes to the 2,3-Dihydrobenzofuran Core

The traditional approaches to synthesizing the 2,3-dihydrobenzofuran skeleton predominantly feature intramolecular cyclization reactions. These methods involve the formation of the crucial C-O bond to close the five-membered ring, starting from appropriately substituted phenolic precursors. The choice of strategy often depends on the desired substitution pattern of the final product and the availability of starting materials.

Intramolecular cyclization remains a cornerstone for the synthesis of 2,3-dihydrobenzofurans. This approach encompasses several distinct methods, including Lewis acid-catalyzed cyclizations, cyclodehydration reactions, oxidative cyclizations, and Friedel-Crafts-based cyclizations.

Lewis acid-catalyzed cyclizations provide a powerful tool for the synthesis of 2,3-dihydrobenzofurans from phenol-substituted intermediates. These reactions typically involve the activation of a pendant electrophilic group by a Lewis acid, which then facilitates the intramolecular attack by the phenolic oxygen. For instance, an unusual Lewis acid-mediated ring-exchange reaction of dihydrobenzofurans has been described, highlighting the role of the Lewis acid in facilitating complex transformations. core.ac.ukresearchgate.net In some cases, the cleavage of a dihydrobenzofuran ring can be achieved using a combination of Lewis acids like BF₃·Et₂O and SiCl₄, followed by treatment with a nucleophilic source, which underscores the reversible nature of such cyclizations under specific conditions. researchgate.net

Another example involves the FeCl₃-catalyzed intramolecular Friedel-Crafts cyclization of aryloxy-substituted propargylic alcohols, which offers a versatile and direct route to dihydrobenzofurans from readily available starting materials. arkat-usa.org This method avoids the use of expensive transition-metal catalysts and toxic reagents. arkat-usa.org The proposed mechanism involves the activation of the propargylic alcohol by the Lewis acid, followed by intramolecular attack of the aromatic ring. arkat-usa.org

| Catalyst | Substrate Type | Product | Yield (%) | Reference |

| FeCl₃ | Aryloxy-substituted propargylic alcohols | Dihydrobenzofurans | Not specified | arkat-usa.org |

| BF₃·Et₂O and SiCl₄ | Dihydrobenzofuran derivatives | Ring-opened products | 92 | researchgate.net |

Cyclodehydration represents a direct and atom-economical approach to the 2,3-dihydrobenzofuran core. This method typically involves the intramolecular removal of a water molecule from a 2-alkenylphenol or a related hydroxyalkylphenol derivative. A notable example is the Mitsunobu reaction, which has been successfully employed for the cyclodehydration of hydroxyphenols to yield 3-aryl-2,3-dihydrobenzofurans. acs.org This reaction proceeds under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate. acs.org The stereochemistry of the starting hydroxyphenol is often retained in the cyclized product, making this a stereoselective method. acs.org

A specific synthetic route to a precursor of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine involves the cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. google.comchemicalbook.com This transformation is achieved using triphenylphosphine and diethyl azodicarboxylate, characteristic reagents of the Mitsunobu reaction, to form the dihydrobenzofuran ring. google.comchemicalbook.com

| Reagents | Substrate Type | Product | Yield (%) | Reference |

| Triphenylphosphine, Diethyl azodicarboxylate | Hydroxyphenols | 3-Aryl-2,3-dihydrobenzofurans | Not specified | acs.org |

| Triphenylphosphine, Diethyl azodicarboxylate | Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate | Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate | Not specified | google.comchemicalbook.com |

Oxidative cyclization methods provide an alternative pathway to the 2,3-dihydrobenzofuran skeleton, often starting from phenols and alkenes. These reactions involve the generation of a phenoxy radical or a related reactive intermediate, which then undergoes intramolecular cyclization with a suitably positioned double bond. A variety of oxidants can be employed, including both metal-based and metal-free systems.

For example, visible-light-activated transition metal photocatalysis can be used for the oxidative [3+2] cycloaddition of phenols and alkenes, employing ammonium (B1175870) persulfate as a benign terminal oxidant. nih.gov This method is applicable to the synthesis of a wide range of dihydrobenzofuran natural products. nih.gov Another approach utilizes a sequential one-pot oxidation/cyclization procedure between para-aminophenol derivatives and an azadiene to synthesize 5-substituted 2,3-dihydrobenzofurans. researchgate.net Furthermore, selenium-mediated cyclizations using reagents like PhSeCl or diselenides under oxidative conditions (e.g., Oxone®, TBHP) have been developed for the synthesis of functionalized 2,3-dihydrobenzofurans. mdpi.com

Intramolecular Friedel-Crafts reactions are a classical yet effective method for the construction of the 2,3-dihydrobenzofuran ring system. This approach typically involves the cyclization of a phenolic substrate bearing an electrophilic side chain, such as an epoxide or an activated alcohol, onto the electron-rich aromatic ring. The reaction is usually promoted by a Lewis or Brønsted acid.

A facile and versatile method for the synthesis of dihydrobenzofuran derivatives involves the FeCl₃-catalyzed intramolecular Friedel-Crafts cyclization of aryloxy- and arylamino-substituted propargylic alcohols. arkat-usa.org This transformation provides a direct strategy for constructing the dihydrobenzofuran skeleton from easily accessible starting materials. arkat-usa.org In a different context, the synthesis of polycyclic compounds can be achieved through intramolecular Friedel-Crafts acylation of 2,3-diarylbenzofuran-4-carboxylic acids, which are themselves prepared via Ru-catalyzed C-H alkenylation and aerobic annulation. rsc.org This demonstrates the utility of the Friedel-Crafts reaction in more complex synthetic sequences. rsc.org

| Catalyst | Substrate Type | Product | Reference |

| FeCl₃ | Aryloxy- and arylamino-substituted propargylic alcohols | Dihydrobenzofurans | arkat-usa.org |

| Not specified (for acylation) | 2,3-Diarylbenzofuran-4-carboxylic acids | Polycyclic compounds | rsc.org |

In the quest for more efficient and sustainable synthetic methods, multi-component and domino reactions have emerged as powerful strategies for the construction of complex molecules like 2,3-dihydrobenzofurans. These reactions allow for the formation of multiple chemical bonds in a single synthetic operation, thereby reducing the number of steps, purification procedures, and waste generation.

Domino reactions, in particular, have been successfully applied to the synthesis of dihydrobenzofuran derivatives. For example, a two-stage domino strategy has been developed for the synthesis of tetracyclic dibenzofuran (B1670420) derivatives. acs.org The first stage involves a Pd(0)-catalyzed domino intramolecular carbopalladation/Suzuki coupling of propargyl ethers of 2-halo phenol (B47542) derivatives, leading to 3-methylene-2,3-dihydrobenzofuran (B12527950) intermediates. acs.org The second stage consists of an iron(III)-catalyzed cycloisomerization and aromatization to yield the final polycyclic products. acs.org Such domino processes are highly valuable for the rapid construction of molecular complexity from simple starting materials. nih.gov While multi-component reactions for the direct synthesis of this compound are not explicitly detailed, the principles of these efficient synthetic strategies are being increasingly applied to the synthesis of related heterocyclic systems.

| Reaction Type | Key Steps | Intermediate/Product | Reference |

| Two-stage Domino Reaction | Pd(0)-catalyzed carbopalladation/Suzuki coupling | 3-Methylene-2,3-dihydrobenzofurans | acs.org |

| Fe(III)-catalyzed cycloisomerization/aromatization | Tetracyclic dibenzofurans | acs.org |

Multi-Component and Domino Reactions

Annulations Involving Sulfur Ylides

The construction of the 2,3-dihydrobenzofuran skeleton through annulation reactions involving ylides represents a powerful strategy in organic synthesis. Sulfur ylides, in particular, have been employed in [4+1] annulation reactions to build the five-membered heterocyclic ring.

A notable development is the palladium-catalyzed [4+1] annulation of 4-vinylbenzodioxinones with sulfur ylides, which yields various dihydrobenzofuran derivatives in good yields and with excellent control of diastereoselectivity. organic-chemistry.org This method's success hinges on the formation of a zwitterionic intermediate that subsequently undergoes intramolecular substitution to forge the final product. organic-chemistry.org The reaction conditions are typically optimized using catalysts like Pd₂(dba)₃·CHCl₃ with specific ligands such as XantPhos. organic-chemistry.org Research has demonstrated the versatility of this approach, showing tolerance for both electron-donating and electron-withdrawing substituents on the benzene (B151609) ring of the starting cyclic carbonates. organic-chemistry.org

In addition to sulfur ylides, ammonium ylides have been utilized in highly enantio- and diastereoselective [4+1] annulations with ortho-quinone methides generated in situ. nih.gov This method provides access to a diverse range of chiral 2,3-dihydrobenzofuran derivatives. The key to achieving high stereoselectivity in this process was the use of a Cinchona alkaloid as a chiral leaving group, leading to an operationally simple and effective synthetic route. nih.gov

Table 1: Palladium-Catalyzed [4+1] Annulation of 4-Vinylbenzodioxinones with Sulfur Ylides organic-chemistry.org

| Catalyst | Ligand | Solvent | Yield (%) |

|---|

Aza-Morita−Baylis−Hillman/Umpolung Addition Sequences

The Morita−Baylis−Hillman (MBH) reaction and its variants are powerful carbon-carbon bond-forming reactions. The aza-Morita−Baylis−Hillman (aza-MBH) reaction, in particular, has been developed for the synthesis of complex nitrogen-containing molecules. nih.govrsc.org This reaction typically involves the coupling of an activated alkene with an imine, catalyzed by a nucleophile such as a tertiary phosphine (B1218219) or amine. nih.gov The asymmetric variant of the aza-MBH reaction has been successfully applied to synthesize biomedically significant 3-substituted 3-amino-2-oxindoles, which feature a chiral quaternary stereocenter, in good yields and high enantioselectivity. nih.govrsc.org

The concept of "umpolung," or polarity reversal, has been applied to the MBH reaction to access novel reactivity. An umpolung Morita–Baylis–Hillman reaction has been developed for the synthesis of 2-fluoroenones from common enones in a single step. nih.gov This methodology proceeds through an iodine(III)–enolonium species, which acts as an electrophilic equivalent of a classical enolate. nih.gov While not a direct synthesis of the dihydrobenzofuran ring, these advanced addition sequences demonstrate the potential for creating highly functionalized intermediates that could be precursors to such heterocyclic systems.

Modern Catalytic Strategies for Dihydrobenzofuran Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and dihydrobenzofurans are no exception. Catalysts based on palladium, copper, and rhodium are at the forefront of these developments, enabling efficient and selective construction of the dihydrobenzofuran core.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of dihydrobenzofurans. nih.gov A variety of palladium-catalyzed reactions, including hydroxyl-directed C-H activation/C-O cyclization, have been developed. acs.orgnih.gov This particular method provides an expedient route to dihydrobenzofurans and their spirocyclic analogs. acs.org The mechanism often involves an intramolecular coupling of proximal aryl and vinyl carbons. nih.gov

Oxidative cyclization is another key palladium-mediated strategy. nih.gov For instance, O-aryl cyclic vinylogous esters can undergo dehydrogenative intramolecular arylation to form functionalized hydrodibenzofuran derivatives. nih.gov Kinetic studies of such reactions suggest that the cleavage of the C(aryl)-H bond can be the rate-determining step. nih.gov Furthermore, enantioselective palladium-catalyzed methods, such as the Heck/Cacchi reactions, have been disclosed for the synthesis of chiral 2,3-dihydrobenzofuran derivatives with excellent yields. rsc.org

Table 2: Examples of Palladium-Catalyzed Dihydrobenzofuran Synthesis

| Reaction Type | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|

| C-H Activation/C-O Cyclization | Phenols with proximate functional groups | Expedient construction of dihydrobenzofurans | acs.org |

| Oxidative Cyclization | O-Aryl cyclic vinylogous esters | Modular assembly of benzofuran (B130515) frameworks | nih.gov |

Copper-Mediated and Copper-Catalyzed Transformations

Copper catalysts, being abundant and less expensive than other transition metals, are attractive for organic transformations. rsc.org Copper-catalyzed synthesis plays a significant role in constructing diverse dihydrobenzofuran scaffolds. rsc.org One approach involves the intramolecular reaction of aryl pinacol boronic esters, leading to chiral dihydrobenzofuran-3-ols. rsc.orgthieme-connect.com

Copper-catalyzed C-H functionalization reactions provide a direct pathway for aryl C-O bond formation under mild conditions, avoiding high temperatures, strong bases, and harsh oxidizing agents. nih.gov A tentative mechanism for these transformations involves the in situ formation of a diaryl-λ³-iodane intermediate, followed by oxidative insertion of the copper catalyst and subsequent reductive elimination to yield the dihydrobenzofuran product. nih.gov Research has also demonstrated that trace amounts of copper can effectively catalyze the intramolecular O-arylation step in one-pot syntheses of benzo[b]furans from 1-(2-haloaryl)ketones, a process previously attributed solely to iron catalysis. nih.govacs.org

Table 3: Copper-Catalyzed Synthesis of Dihydrobenzofuran Derivatives

| Reaction Type | Catalyst System | Substrates | Key Features | Reference(s) |

|---|---|---|---|---|

| Intramolecular Addition | CuCl / (S,S)-QuinoxP* | Aryl pinacolboronic esters and unactivated ketones | Asymmetric synthesis of dihydrobenzofuran-3-ols | rsc.orgthieme-connect.com |

| C-H Functionalization | Cu(hfacac)₂ | 2-(3-methoxyphenyl)-2-cyclohexen-1-ol | Mild conditions, high yields (>90%) | nih.gov |

Rhodium-Mediated and -Catalyzed Processes

Rhodium catalysts are highly effective for various organic syntheses, including the formation of dihydrobenzofuran frameworks, often proceeding under mild conditions with high yields. nih.gov Rhodium(III)-catalyzed C-H functionalization/cascade cyclization represents an efficient, redox-neutral process for synthesizing 3-alkylidene dihydrobenzofuran derivatives from N-phenoxyacetamides and propargyl carbonates. nih.govacs.org This transformation accomplishes the formation of three new bonds in a single operation. nih.govacs.org

Another innovative strategy involves the rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides. nih.gov Furthermore, rhodium catalysis enables the difunctionalization of p-substituted olefinic arenes through a tandem reaction involving a twofold C-H activation at the ortho and meta positions. nih.gov These methods showcase the power of rhodium catalysis in achieving step-economic and efficient access to complex dihydrobenzofuran structures. nih.govorganic-chemistry.org

Table 4: Rhodium-Catalyzed Dihydrobenzofuran Synthesis

| Reaction Type | Substrates | Catalyst | Key Features | Reference(s) |

|---|---|---|---|---|

| C-H Functionalization/Cascade Cyclization | N-phenoxyacetamides and propargyl carbonates | Rh(III) | Redox-neutral, formation of three new bonds | nih.govacs.org |

| [3+2] Annulation | 2-alkenylphenols and N-phenoxyacetamides | Rhodium catalyst | Access to 2,3-dihydrobenzofurans in excellent yields | nih.gov |

Gold-Catalyzed Cycloisomerizations

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures from unsaturated precursors. frontiersin.org Gold complexes, acting as soft, carbophilic Lewis acids, effectively activate alkyne and allene (B1206475) functionalities towards nucleophilic attack, facilitating a variety of cycloisomerization reactions under mild conditions. frontiersin.orgpku.edu.cn

One notable approach is the gold(I)-catalyzed tandem acs.orgresearchgate.net-OAc shift/cyclization/acetate hydrolysis process, which can be performed at room temperature on substrates bearing diverse functional groups. frontiersin.org Another strategy involves the gold-catalyzed formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols, which utilizes 1,3-enynes as α-oxo vinyl gold carbenoid surrogates to achieve highly ortho-selective phenol functionalization and subsequent dihydrobenzofuran ring formation. rsc.org

Mechanistic studies on the cycloisomerization of dienediynes reveal a pathway that can involve a 6-endo-dig cyclization to form a cyclopropane (B1198618) intermediate, followed by a Cope rearrangement and an aliphatic C-H insertion. pku.edu.cn The regioselectivity of these cyclizations can be influenced by the catalyst's ligands and oxidation state. For instance, in the cycloisomerization of bromoallenyl ketones, both Au(I) and Au(III) catalysts can activate the distal double bond of the allene, but the subsequent rearrangement pathway (1,2-Br vs. 1,2-H shift) can be ligand-dependent. nih.gov

| Reaction Type | Catalyst | Substrate | Key Features |

| Formal [2+3] Cyclo-coupling | Gold(I) complex | 1,3-enynes and phenols | Forms dihydrobenzofuran derivatives with high ortho-selectivity. rsc.org |

| Cycloisomerization | AuCl3 or Au(PR3)Cl | Bromoallenyl ketones | Regioselectivity between bromofuran isomers is ligand-controlled. nih.gov |

| Tandem Cyclization | Gold(I) complex | Dienediynes | Involves C-H functionalization under mild conditions with high diastereoselectivity. pku.edu.cn |

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective and versatile alternative to precious metals like palladium for synthesizing dihydrobenzofuran derivatives. researchgate.netthieme.de Various nickel-catalyzed methodologies have been developed, including carbonylative cyclizations, intramolecular additions, and cross-coupling reactions.

A nickel-catalyzed carbonylative synthesis has been developed where aryl iodides react with alkyl halides using Mo(CO)6 as a carbon monoxide source to yield dihydrobenzofurans. researchgate.net Another approach involves the intramolecular nucleophilic addition of aryl halides to aryl ketones, catalyzed by nickel complexes such as Ni(OTf)2 with a 1,10-phenanthroline (B135089) ligand, to furnish benzofuran derivatives in moderate yields. organic-chemistry.org This method is tolerant of various electron-donating and electron-withdrawing groups on the substrates. organic-chemistry.org

Furthermore, nickel catalysis is effective for activating challenging C–F bonds. beilstein-journals.org 2-Fluorobenzofurans can undergo efficient cross-coupling with arylboronic acids under mild conditions, proceeding through a proposed nickelacyclopropane intermediate and subsequent β-fluorine elimination. beilstein-journals.org More complex strategies include the electroreductive, nickel-catalyzed domino reaction of propargylic aryl halides, which undergo intramolecular carbonickelation, cyclization, and subsequent nucleophilic addition to benzaldehydes, affording substituted 2,3-dihydrobenzofurans with high regio- and stereoselectivity. rsc.org

| Reaction Type | Catalyst System | Substrates | Product |

| Carbonylative Synthesis | Ni(acac)2 / dtbbpy / Mn | Aryl iodides, Alkyl halides | Dihydrobenzofurans researchgate.net |

| Intramolecular Addition | Ni(OTf)2 / 1,10-Phen / Zn | Aryl halides with ketone moiety | Benzofuran derivatives organic-chemistry.org |

| C-F Bond Activation | Ni(cod)2 / PCy3 | 2-Fluorobenzofurans, Arylboronic acids | 2-Arylbenzofurans beilstein-journals.org |

| Reductive Aryl Allylation | Nickel / Chiral Ligand | Aryl iodides, Cyclic vinyl ethylene (B1197577) carbonates | Chiral 2,3-dihydrobenzofurans rsc.org |

Iridium-Catalyzed Cyclodehydrations

Iridium catalysis provides a powerful method for the enantioselective synthesis of dihydrobenzofurans through intramolecular C-H activation. rsc.orgnii.ac.jp Specifically, the intramolecular hydroarylation of m-allyloxyphenyl ketones can be catalyzed by a cationic iridium complex coordinated with a chiral bisphosphine ligand, such as SEGPHOS or DIFLUORPHOS, to produce chiral 3-substituted dihydrobenzofurans in high yields and with high enantioselectivity. rsc.orgnii.ac.jp

In this transformation, the ketone's carbonyl group acts as a directing group, facilitating the activation of the ortho C-H bond. rsc.org This methodology represents an efficient and atom-economical route to valuable chiral building blocks. nii.ac.jp The versatility of this approach has been demonstrated through a one-pot synthesis combining a palladium-catalyzed allylic substitution of m-hydroxyacetophenones with allylic carbonates, followed by the iridium-catalyzed intramolecular hydroarylation to yield the final chiral dihydrobenzofuran products. rsc.orgnii.ac.jp

| Catalyst System | Chiral Ligand | Substrate | Yield (%) | Enantiomeric Excess (% ee) |

| [Ir(cod)Cl]2 / AgSbF6 | (R)-BINAP | m-allyloxyphenyl ketone | 67 | 64 nii.ac.jp |

| [Ir(cod)Cl]2 / AgSbF6 | (R)-SEGPHOS | m-allyloxyphenyl ketone | 88 | 73 nii.ac.jp |

| [Ir(cod)Cl]2 / AgSbF6 | (R)-DIFLUORPHOS | m-allyloxyphenyl ketone | 92 | 84 nii.ac.jp |

Iron-Catalyzed Halogenation and O-Arylation

Iron catalysts are an attractive option for synthetic chemistry due to their low cost, low toxicity, and environmental friendliness. nih.gov In the context of benzofuran synthesis, iron-catalyzed reactions have been developed for key bond-forming steps. A one-pot approach for preparing highly substituted benzofurans from simple ketones involves a regioselective iron(III)-catalyzed halogenation, followed by a metal-mediated O-arylation for the final C-O cyclization. nih.gov

Iron catalysts, such as FeCl3, have also been employed for intramolecular O-arylation reactions to form related heterocyclic systems like benzoxazoles from 2-haloanilines, demonstrating their utility in C-O bond formation. nih.gov While direct iron-catalyzed synthesis of the specific this compound is not extensively detailed, these methodologies showcase the potential of iron catalysis for constructing the core dihydrobenzofuran ring system through C-O bond formation. nih.govnih.gov

Organocatalytic and Metal-Free Protocols

Phosphine-Catalyzed Reactions

Organocatalysis using phosphines offers a metal-free alternative for the synthesis of heterocyclic compounds. acs.org Phosphine-mediated domino reactions have proven to be a powerful tool for generating carbo- and heterocycles. acs.orggoogle.com A notable example is the phosphine-catalyzed domino reaction between salicyl N-thiophosphinyl imines and allylic carbonates. acs.org In this process, the allylic carbonate serves as a 1,1-dipolar synthon, leading to the construction of highly substituted trans-2,3-dihydrobenzofurans with high diastereoselectivity and in excellent yields. acs.org The optimal conditions for this reaction were found to be 5 mol% of triphenylphosphine (PPh3) in toluene (B28343) at 110 °C. acs.org

Phosphine catalysis is also central to [3+2] annulation reactions for constructing five-membered rings. researchgate.net In the synthesis of a key intermediate for the drug Prucalopride, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a cyclization step is performed using triphenylphosphine and diethyl azodicarboxylate, which falls under the category of a Mitsunobu reaction, a classic phosphine-mediated transformation. google.com

| Reaction Type | Catalyst / Reagent | Substrates | Key Feature |

| Domino Reaction | PPh3 (5 mol%) | Salicyl N-thiophosphinyl imines, Allylic carbonates | Highly stereoselective synthesis of trans-2,3-dihydrobenzofurans. acs.org |

| [3+2] Annulation | Dipeptide phosphines | Aurones, Allenoates | Catalyst-controlled regioselectivity for spirocyclic benzofuranones. researchgate.net |

| Intramolecular Cyclization | PPh3, Diethyl azodicarboxylate | 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) benzoate (B1203000) | Forms the dihydrobenzofuran ring in a Prucalopride intermediate synthesis. google.com |

Hypervalent Iodine Reagent-Mediated Cyclizations

Hypervalent iodine reagents provide an efficient and environmentally friendly metal-free pathway for oxidative cyclization reactions. organic-chemistry.orgorganic-chemistry.org The synthesis of 2-arylbenzofurans can be achieved through the oxidative cyclization of o-hydroxystilbenes mediated by stoichiometric amounts of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA). organic-chemistry.org The reaction proceeds under mild conditions, and polar aprotic solvents like acetonitrile (B52724) are generally most effective. organic-chemistry.org

The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, which then undergoes intramolecular cyclization by the phenolic oxygen, followed by the elimination of iodine. organic-chemistry.org This methodology can also be rendered catalytic. An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes has been developed using 10 mol% of PIDA as the catalyst in the presence of a stoichiometric co-oxidant like m-chloroperbenzoic acid (m-CPBA), affording 2-arylbenzofurans in good to excellent yields. organic-chemistry.orgresearchgate.net This approach avoids the use of toxic transition metals and is suitable for sustainable organic synthesis. organic-chemistry.org

| Reagent / Catalyst System | Substrate | Solvent | Key Feature | Yield (%) |

| PhI(OAc)2 (stoichiometric) | (E)-2-styrylphenol | Acetonitrile | Metal-free cyclization. organic-chemistry.org | 77 organic-chemistry.org |

| PhI(OAc)2 (10 mol%), m-CPBA | 2-hydroxystilbenes | Acetonitrile | Catalytic, metal-free cyclization. organic-chemistry.org | 67-89 organic-chemistry.org |

Stereoselective Synthesis of Dihydrobenzofurans

The biological activity of dihydrobenzofuran derivatives is often contingent on the specific arrangement of substituents at the C2 and C3 positions of the heterocyclic ring. Consequently, significant research has been directed toward the development of stereoselective synthetic methods that can control the absolute and relative stereochemistry of these chiral centers.

Enantioselective Methodologies

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is crucial in pharmaceutical development, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful. Methodologies to achieve this include asymmetric catalysis, kinetic resolution, and the use of chiral auxiliaries.

Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the enantioselective synthesis of dihydrobenzofurans.

Transition-metal catalysis is a prominent approach. For instance, iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones provides an efficient route to chiral 3-substituted dihydrobenzofurans. nih.govnih.govmdpi.com This reaction, guided by a chiral bisphosphine ligand, proceeds with high yields and excellent enantioselectivity, where a ketone's carbonyl group acts as an effective directing group for the crucial C–H activation step. nih.govnih.govmdpi.com Rhodium catalysts have also been extensively used. nih.gov Rh(III)-catalyzed C-H activation followed by a [3+2] annulation with 1,3-dienes is one such method for constructing chiral dihydrobenzofurans. ksu.edu.sa Furthermore, Rh-catalyzed asymmetric hydrogenation of a benzofuran-3-acetic acid derivative has been employed as a key step in the synthesis of fasiglifam, a GPR40 agonist, achieving high enantiomeric excess (ee). nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a complementary strategy. Chiral phosphoric acids, for example, have been successfully employed in formal [3+2] cycloaddition reactions between quinones and various olefins to produce trans-2,3-diarylbenzofurans with high diastereoselectivity and enantioselectivity (up to 99% ee). acs.org

A biocatalytic strategy using engineered myoglobin (B1173299) has been reported for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically rich 2,3-dihydrobenzofurans with exceptional purity (>99.9% de and ee). semanticscholar.org

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | ee (%) |

| Cationic Iridium / Chiral Bisphosphine | Intramolecular Hydroarylation | m-allyloxyphenyl ketones | 3-Substituted Dihydrobenzofurans | High | High |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Quinones and 1-styrylnaphthols | trans-2,3-Diarylbenzofurans | up to 99 | 99 |

| Engineered Myoglobin | Benzofuran Cyclopropanation | Benzofurans and diazo reagents | Tricyclic Dihydrobenzofurans | High | >99.9 |

| Rh(III)-Cp* Complex | C-H Functionalization/[3+2] Annulation | N-phenoxyacetamides and 1,3-dienes | Chiral Dihydrobenzofurans | up to 79 | 98 |

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. A highly effective variation is dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is continuously racemized, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

Enzyme-catalyzed DKR has been successfully applied to the asymmetric synthesis of 2,3-dihydrobenzofuran esters. unito.ittcichemicals.comslideshare.net In this approach, racemic 2,3-dihydro-3-benzofuranols undergo enzymatic acylation. Lipases are particularly effective biocatalysts for this transformation, leading to chiral 2,3-dihydrobenzofuran esters in high yields and with excellent enantiomeric purities (up to 99% ee). unito.it This method has proven scalable and applicable to the synthesis of various prodrugs. unito.ittcichemicals.com

Another DKR strategy involves the asymmetric transfer hydrogenation of benzofuranones. This method has been used to establish three stereocenters in cis-2,3-dihydrobenzofuranols with high diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). researchgate.net Dynamic kinetic asymmetric transformation (DYKAT) has also been reported for racemic diastereomer mixtures, converting all four stereoisomers into a single, enantiomerically enriched product. chem-station.com

| Method | Substrate | Catalyst/Reagent | Product | Yield (%) | ee (%) |

| Enzyme-Catalyzed DKR | Racemic 2,3-dihydro-3-benzofuranols | Lipase | 2,3-Dihydrobenzofuran Esters | up to 95 | up to 99 |

| Asymmetric Transfer Hydrogenation (DKR) | Benzofuran-3-(2H)-ones | N/A | cis-2,3-Dihydrobenzofuranols | N/A | 85-99 |

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org The aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction, can be rendered highly stereoselective through the use of chiral auxiliaries. bath.ac.ukalfa-chemistry.com

Evans oxazolidinone auxiliaries are among the most widely used for stereoselective aldol reactions. chem-station.comwikipedia.orgalfa-chemistry.com An N-acyl oxazolidinone can be converted into a specific (Z)-enolate using a boron Lewis acid and a hindered base. This enolate then reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state to produce a syn-aldol adduct with high diastereoselectivity. chem-station.com The steric bulk of the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate, directing the aldehyde to attack from the opposite face. chem-station.com

Another well-established class of auxiliaries is the camphorsultams, often called Oppolzer's sultams. researchgate.netwikipedia.org Similar to Evans auxiliaries, N-acyl camphorsultams can be used to control the stereochemistry of aldol reactions, as well as other transformations like alkylations, cycloadditions, and reductions. researchgate.netwikipedia.org The rigid, bicyclic structure of the sultam provides a well-defined chiral environment that biases the approach of the electrophile. wikipedia.org

While these auxiliaries are typically used to set stereocenters in an acyclic precursor, the resulting chiral β-hydroxy carbonyl compounds are versatile intermediates that can be further elaborated and cyclized to form chiral dihydrobenzofuran rings.

Diastereoselective Control in Ring-Forming Reactions

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. In the context of dihydrobenzofurans, this typically involves controlling the cis or trans relationship between substituents at the C2 and C3 positions.

Palladium-catalyzed acyloxyarylation of benzofurans with arylboronic acids and carboxylic acids has been developed as a highly diastereoselective method to synthesize 2-aryl-3-acyloxy-2,3-dihydrobenzofurans. scielo.org.za This dearomatization reaction proceeds under mild conditions to furnish the desired products with excellent control of the relative stereochemistry. scielo.org.za

Cycloaddition reactions are also powerful tools for diastereoselective synthesis. Asymmetric [3+2] cycloadditions between phenols or quinones and alkenes are frequently used to construct the dihydrobenzofuran core. acs.orgresearchgate.net For example, the reaction of quinone monoimides with 3-vinylindoles, catalyzed by a spiro-chiral phosphoric acid, yields the 2,3-dihydrobenzofuran framework with high chemo-, diastereo- (>95:5 dr), and enantioselectivity. acs.org Similarly, double-dearomative [3+2] cycloadditions between pyridinium (B92312) ylides and 2-nitrobenzofurans have been employed to assemble complex dihydrobenzofuran-fused spiroindolizidines with a high level of diastereoselectivity. youtube.com

A formal [4+1] annulation using 3-chlorooxindoles and imines provides a mild and efficient pathway to dihydrobenzofuran spirooxindoles with excellent diastereoselectivity. wikipedia.org This method highlights the diverse strategies available for controlling the spatial arrangement of atoms during the critical ring-forming step.

Advanced Synthetic Methodologies and Process Intensification

Beyond stereocontrol, modern organic synthesis emphasizes the development of more efficient, sustainable, and scalable processes. Advanced methodologies and process intensification techniques are key to achieving these goals.

Photochemical methods, which use light to initiate reactions, offer mild and sustainable alternatives to traditional thermal methods. The synthesis of dihydrobenzofurans via visible light-activated transition metal photocatalysis has been demonstrated. nih.gov This approach enables an oxidative [3+2] cycloaddition of phenols and alkenes using ammonium persulfate as a benign oxidant. nih.gov Other light-driven protocols involve the photochemical activity of allyl-functionalized phenolate (B1203915) anions, which can initiate a cascade reaction to form functionalized dihydrobenzofurans under mild conditions. nih.gov Gold-mediated photochemical atom transfer radical addition (ATRA) has also been exploited for the cyclization of ortho-allylphenols. acs.org

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. unito.itfrontiersin.org In chemical synthesis, this often involves the use of enabling technologies like continuous flow reactors and ultrasound. unito.itfrontiersin.org Continuous flow synthesis offers superior heat and mass transfer, improved safety, and easier scalability compared to traditional batch processes. frontiersin.orgrsc.org The implementation of continuous flow can be particularly advantageous for photochemical or high-energy reactions, allowing for precise control and reproducibility. nih.govresearchgate.net

Ultrasound-assisted synthesis is another key intensification technique. semanticscholar.orgscielo.org.za Sonochemistry utilizes acoustic cavitation to create high-energy microenvironments, which can dramatically accelerate reaction rates and improve yields. nih.govksu.edu.sanih.govsemanticscholar.orgscielo.org.za This has been applied to the synthesis of dihydrobenzofuran precursors, such as the Claisen-Schmidt condensation to form chalcones, with significantly reduced reaction times and simplified workup procedures. semanticscholar.orgscielo.org.za These advanced methods represent the frontier of synthetic chemistry, paving the way for more efficient and environmentally friendly production of complex molecules like this compound.

Flow Chemistry Applications in Dihydrobenzofuran Synthesis

Continuous flow chemistry has emerged as a powerful technology in the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. jst.org.in These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when handling hazardous reagents or unstable intermediates, and improved reproducibility. jst.org.innih.gov The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling precise temperature control of highly exothermic or endothermic reactions. nih.gov

While specific documented applications of flow chemistry for the synthesis of this compound are not prevalent in the reviewed literature, the principles of flow synthesis are highly applicable to this class of compounds. For instance, multi-step syntheses of complex molecules can be streamlined into a continuous, automated process, reducing manual handling and the potential for error. nih.govunimi.it Technologies like flow electrochemistry and photochemistry, which benefit from the precise control offered by flow reactors, are increasingly used for organic synthesis and could be adapted for constructing the dihydrobenzofuran scaffold. nih.govnih.govvapourtec.com The ability to generate and immediately consume reactive intermediates in situ is a key safety advantage of flow systems. nih.gov Given the pharmaceutical importance of dihydrobenzofuran derivatives, transposing existing batch syntheses to a continuous flow process could offer significant improvements in efficiency and scalability for industrial production. jst.org.inresearchgate.net

One-Pot and Cascade Reactions

One-pot and cascade reactions represent a highly efficient strategy for the synthesis of complex molecules like dihydrobenzofuran derivatives from simple precursors in a single operation. These methods improve atom and step economy by minimizing intermediate purification steps, reducing solvent waste and saving time. oup.com

A variety of cascade reactions have been developed for constructing the 2,3-dihydrobenzofuran ring system. These include multicomponent reactions where three or more starting materials are combined to form the desired product with high bond-forming efficiency. oup.comoup.com For example, a rhodium(III)-catalyzed C-H functionalization followed by a cascade cyclization with propargyl carbonates has been shown to form three new bonds in one step under redox-neutral conditions. acs.org Another approach involves a light-driven, metal-free photochemical cascade that converts 2-allylphenol (B1664045) derivatives into functionalized 2,3-dihydrobenzofurans under mild conditions, with reaction times as short as 35 minutes. nih.govacs.org

A patented method for synthesizing 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, an important intermediate for the drug Prucalopride, exemplifies a streamlined, multi-step, one-pot approach. google.com The process involves the cyclization of a benzoate derivative, followed by direct chlorination of the crude product with N-chlorosuccinimide, and subsequent hydrolysis and purification. This method avoids the use of hazardous reagents like butyllithium (B86547) and simplifies the production process, making it more suitable for industrial-scale operations. google.com

| Reaction Type | Key Features | Starting Materials (Examples) | Catalyst/Conditions | Product Scope | Ref |

| Multicomponent Cascade | High step-economy, minimal waste. | Salicylaldehydes, 1,3-dicarbonyl compounds, Iodine/NIS. | K2CO3, acetone, r.t. | Highly substituted 2,3-dihydrobenzofurans. | oup.com |

| Rhodium-Catalyzed Cascade | Redox-neutral, forms three new bonds. | N-phenoxyacetamides, propargyl carbonates. | Rhodium(III) complex, K2CO3. | 3-Alkylidene dihydrobenzofuran derivatives. | acs.org |

| Photochemical Cascade | Metal-free, mild conditions, rapid. | 2-Allylphenol derivatives, alkyl halides. | Visible light, in situ generation of phenolate anions. | Densely functionalized 2,3-dihydrobenzofurans. | nih.govacs.org |

| One-Pot Cyclization/Chlorination | Streamlined industrial process. | Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. | 1. TPP/DEAD (cyclization)2. NCS (chlorination)3. Hydrolysis | 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. | google.com |

Green Chemistry-Oriented Synthetic Approaches

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of dihydrobenzofuran derivatives, several approaches align with these principles.

Visible-light-mediated synthesis is a prominent green strategy, as it uses a renewable energy source and often allows reactions to proceed under mild conditions. nih.gov Photocatalytic reactions have been developed for synthesizing sulfonyl-substituted dihydrobenzofurans and 2,3-dihydrobenzofuran chalcogenides, avoiding harsh reagents. nih.govmdpi.com

Solvent-free and catalyst-free reactions are also key green methodologies. An eco-friendly approach for synthesizing chalcogenyl-based dihydrobenzofuran derivatives involves treating substituted allylphenols with diaryl diselenides under metal-free, microwave-irradiated neat (solvent-free) conditions. nih.govresearchgate.net Other catalyst-free methods include base-mediated [4+1] cyclizations to access 3-amino-2,3-dihydrobenzofurans in moderate to excellent yields (50-94%). nih.gov These methods reduce the environmental burden associated with solvent use and catalyst disposal. The use of an I2/DMSO catalytic system is also noted as an environmentally friendly option due to its high efficiency, low cost, and mild reaction conditions. researchgate.net

The table below summarizes several green synthetic methods for dihydrobenzofuran derivatives.

| Green Approach | Methodology | Conditions | Advantages | Ref |

| Photocatalysis | Visible light-mediated reaction of alkynyl ethers with sulfonyl chlorides. | Photocatalyst, 2-MeTHF solvent. | Avoids additives, mild conditions, yields 56-93%. | nih.gov |

| Solvent-Free Synthesis | Microwave-irradiated reaction of allylphenols with diaryl diselenides. | Metal-free, catalytic iodine, DMSO as oxidant. | Eco-friendly, avoids bulk solvents. | nih.govresearchgate.net |

| Catalyst-Free Synthesis | Base-induced [4+1] cyclization of 2-hydroxylimides. | NaH (base). | Avoids expensive and toxic metal catalysts, yields 50-94%. | nih.gov |

| Metal-Free Neutral Synthesis | N-chloroacetylation of anilines and amines using acid chlorides. | Phosphate (B84403) buffer. | Eco-friendly, rapid (20 min), easy product isolation. | researchgate.net |

Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient and high-yielding but also safe, cost-effective, and scalable. For the synthesis of this compound and related compounds, several factors are critical for successful scale-up.

Flow chemistry offers a paradigm shift for scaling up chemical manufacturing. jst.org.in Continuous flow reactors can overcome challenges associated with batch scale-up, such as inefficient mixing and poor heat transfer, which can lead to runaway reactions or the formation of byproducts. jst.org.in The consistent and repeatable conditions in a flow system lead to more reliable processes. While the initial investment may be higher, the potential for automation and continuous operation can make flow synthesis more economical for large-scale API production. jst.org.in

Green chemistry approaches often align well with scalability. For example, catalyst-free reactions or those using inexpensive and non-toxic catalysts (like iodine) are preferable for industrial synthesis to avoid the costs and environmental issues associated with heavy metal catalysts. nih.govresearchgate.net Similarly, processes that use water or phosphate buffers as solvents are more sustainable and cost-effective than those relying on large volumes of organic solvents. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2,3 Dihydro 1 Benzofuran 4 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced multi-dimensional NMR experiments, a detailed map of the atomic connectivity and spatial relationships within the molecule can be constructed.

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons on the benzene (B151609) ring and the aliphatic protons on the dihydrofuran moiety.

For instance, in the complex spiro derivative, tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate, the aromatic protons appear in distinct regions of the spectrum. semanticscholar.orgmdpi.com The proton on the benzofuran (B130515) ring (ArH) typically shows a doublet, influenced by its neighboring atoms. semanticscholar.orgmdpi.com The protons of the indene (B144670) group also present as a multiplet in the aromatic region. semanticscholar.orgmdpi.com The aliphatic protons and the amine proton (NH) have specific chemical shifts and coupling patterns that help confirm the structure. semanticscholar.orgmdpi.com

Table 1: Representative ¹H NMR Data for a 5-Chloro-2,3-dihydro-1-benzofuran Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ArH (Indene) | 8.10 | d | 6.8 |

| ArH (Indene) | 7.99–7.88 | m | - |

| ArH (Benzofuran) | 7.28–7.25 | m | - |

| ArH (Benzofuran) | 6.90 | d | 8.4 |

| NH | 5.68 | d | 8.8 |

| CH | 5.08 | d | 8.4 |

| CH₃ (tert-Butyl) | 1.22 | s | - |

| Data for tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate in CDCl₃. semanticscholar.orgmdpi.com |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. For derivatives of this compound, the spectrum reveals distinct signals for each carbon atom, including the aromatic carbons of the benzofuran ring system and the aliphatic carbons of the dihydrofuran portion.

In the case of tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate, the carbonyl carbons of the indene and carbamate (B1207046) groups appear at the downfield end of the spectrum (typically > 150 ppm). semanticscholar.orgmdpi.com The aromatic and olefinic carbons are found in the intermediate region (approx. 100-160 ppm), while the aliphatic carbons, including the spiro-carbon and the tert-butyl group, are observed at the upfield end of the spectrum. semanticscholar.orgmdpi.com

Table 2: Representative ¹³C NMR Data for a 5-Chloro-2,3-dihydro-1-benzofuran Derivative

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195.0, 193.6 |

| Aromatic/Olefinic (C) | 158.6, 154.7, 141.4, 136.7, 136.5, 130.8, 127.2, 125.6, 124.9, 124.5, 123.5, 111.7 |

| Quaternary (C) | 88.6, 80.8 |

| Aliphatic (CH) | 59.3 |

| Aliphatic (CH₃) | 27.9 |

| Data for tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate in CDCl₃. mdpi.com |

For complex molecules and the unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net These methods are crucial for confirming connectivity and determining stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the proton-proton networks within the molecule, for example, within the dihydrofuran ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing critical information about the connectivity of different molecular fragments.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly valuable for determining the relative stereochemistry and conformation of the molecule. researchgate.net

The application of these techniques was vital in the characterization of closely related isomers, such as 5- and 6-(2-aminopropyl)-2,3-dihydrobenzofuran, where subtle differences in the NMR spectra could be fully resolved using a combination of 1D and 2D experiments to correctly differentiate the positional isomers. researchgate.net

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate data on bond lengths, bond angles, and the absolute and relative configuration of chiral centers.

Studies on various 5-chloro-1-benzofuran derivatives have revealed key structural features of this heterocyclic system. nih.govresearchgate.netnih.gov The benzofuran unit itself is typically found to be essentially planar. nih.govresearchgate.net The analysis also determines the dihedral angle between the plane of the benzofuran ring and any substituents, which describes their relative orientation. nih.govnih.gov Furthermore, crystallographic data elucidates the intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern how molecules are arranged in the crystal lattice. nih.govresearchgate.net

Table 3: Representative Crystal Structure Data for a 5-Chloro-1-benzofuran Derivative

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀ClFO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0694 (8) |

| b (Å) | 8.0763 (8) |

| c (Å) | 11.4208 (11) |

| α (°) | 90.185 (6) |

| β (°) | 96.280 (6) |

| γ (°) | 111.701 (6) |

| Dihedral Angle (Benzofuran/Phenyl Ring) | 31.36 (5)° |

| Data for 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. nih.gov |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact elemental composition of a molecule. For derivatives of this compound, HRMS is used to confirm the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass.

For example, in the analysis of tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)-carbamate, the sodium adduct ([M+Na]⁺) was observed. mdpi.com The calculated mass for C₂₁H₁₈ClNNaO₅ was 422.0766, which closely matched the experimentally found mass of 422.0764, unequivocally confirming the compound's elemental composition. mdpi.com

Low-Resolution Mass Spectrometry (LRMS)

Low-Resolution Mass Spectrometry (LRMS) is a fundamental tool for determining the molecular weight of "this compound". In LRMS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This technique provides a nominal mass, which is crucial for the initial confirmation of the compound's identity. For "this compound" (C₈H₈ClNO), the expected molecular weight is approximately 169.61 g/mol . LRMS analysis would be expected to show a molecular ion peak [M]⁺ at m/z 169. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern with a peak at [M+2]⁺ (m/z 171) with roughly one-third the intensity of the [M]⁺ peak would also be observed, providing strong evidence for the presence of a single chlorine atom in the molecule. chromatographyonline.com While LRMS is effective for determining nominal molecular weight, it does not provide the high accuracy needed to elucidate elemental composition, a capability offered by high-resolution mass spectrometry (HRMS). chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a powerful technique for the analysis of volatile and semi-volatile compounds like derivatives of dihydrobenzofuran. researchgate.net In a typical GC-MS analysis of "this compound," the compound would first be separated from other components of a mixture based on its boiling point and affinity for the GC column's stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum will show the molecular ion peak and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that provides detailed structural information. For "this compound," fragmentation might involve the loss of the chlorine atom, the amine group, or cleavage of the dihydrofuran ring. This data is invaluable for confirming the structure of the target compound and identifying impurities. researchgate.net

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Retention Time | Dependent on GC column and conditions |

| Molecular Ion (M⁺) [m/z] for ³⁵Cl | 169 |

| Isotopic Peak (M+2)⁺ [m/z] for ³⁷Cl | 171 |

| Key Fragment Ions [m/z] | Loss of Cl, NH₂, or ring fragments |

Other Spectroscopic and Analytical Methods

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. vscht.cz When "this compound" is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.

The primary amine (-NH₂) group is a key feature of the molecule and will exhibit characteristic N-H stretching vibrations. Typically, primary amines show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O ether linkage in the dihydrofuran ring will produce a strong C-O stretching band, typically in the 1000-1300 cm⁻¹ range. The C-Cl bond will also have a characteristic stretching vibration, usually found in the fingerprint region below 800 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 (two bands) |

| Aromatic (C-H) | Stretching | >3000 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Ether (C-O) | Stretching | 1000-1300 |

| Chloroalkane (C-Cl) | Stretching | <800 |

Microwave Spectroscopy for Conformational Analysis

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule, which are directly related to its geometry and conformational structure. mdpi.com For a molecule like "this compound," which has a flexible dihydrofuran ring, microwave spectroscopy could potentially distinguish between different conformers (spatial arrangements of atoms). nih.gov

The analysis of the microwave spectrum would allow for the determination of the moments of inertia, from which the precise bond lengths and angles can be derived. This would reveal the puckering of the five-membered dihydrofuran ring and the orientation of the amine and chloro substituents. While the application of microwave spectroscopy can be complex, it offers unparalleled detail about the gas-phase structure and conformational preferences of molecules. mdpi.comnih.gov

Differential Scanning Calorimetry (DSC) for Thermal Stability Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. nih.gov It is a valuable tool for assessing the thermal stability of compounds like "this compound." mdpi.comresearchgate.net By heating a sample at a constant rate, a DSC thermogram is generated, which can reveal important thermal events such as melting, decomposition, and phase transitions. nih.gov

The melting point (Tm) of the compound would be observed as an endothermic peak on the DSC curve. The temperature at the peak maximum provides a precise determination of the melting point. The onset of decomposition would be indicated by a sharp exothermic or endothermic event, providing information about the upper-temperature limit of the compound's stability. This data is crucial for understanding the material's handling and storage requirements. nih.govmalvernpanalytical.com

Table 3: Hypothetical DSC Data for this compound

| Thermal Event | Temperature Range (°C) | Description |

|---|---|---|

| Melting Point (Tm) | Compound-specific | Endothermic peak indicating solid-to-liquid transition. |

| Decomposition Onset | Compound-specific | Exothermic or endothermic event marking the start of thermal degradation. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

"this compound" is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a specialized chromatographic technique used to separate and quantify these enantiomers. humanjournals.comresearchgate.net This is particularly important in fields where the biological activity of the two enantiomers may differ significantly.

The separation is achieved by using a chiral stationary phase (CSP) in the HPLC column. researchgate.net The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, enabling the determination of the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov The choice of the CSP and the mobile phase composition are critical for achieving good separation. researchgate.net

Table 4: Parameters in Chiral HPLC for Enantiomeric Purity Assessment

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | A stationary phase containing a chiral selector that interacts diastereomerically with the enantiomers. |

| Mobile Phase | A solvent system that carries the sample through the column; its composition affects the separation. |

| Retention Time | The time it takes for each enantiomer to pass through the column; different retention times indicate separation. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, calculated from the relative amounts of the two enantiomers. |

Theoretical and Computational Investigations of 5 Chloro 2,3 Dihydro 1 Benzofuran 4 Amine Molecular Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular structure.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods due to its favorable balance of accuracy and computational cost. aip.org Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system based on its electron density. This approach is widely used to investigate the electronic structure, geometry, and reactivity of molecules like substituted dihydrobenzofurans. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and indicates its ability to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO energy relates to the electron affinity and signifies its ability to accept electrons, reflecting its electrophilic nature. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. physchemres.org A small gap suggests the molecule is more polarizable and prone to chemical reactions. researchgate.netphyschemres.org

For benzofuran (B130515) derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the aromatic and heterocyclic rings. In a molecule like 5-Chloro-2,3-dihydro-1-benzofuran-4-amine, the HOMO is expected to be localized mainly on the electron-rich aromatic ring and the amino group, while the LUMO would be distributed over the benzofuran system. DFT calculations, such as those performed at the B3LYP/6-311G(d,p) level, are commonly used to visualize these orbitals and calculate their energies. rsc.org

Table 1: Representative Frontier Molecular Orbital Energies for Benzofuran Derivatives (Note: These values are illustrative, based on typical DFT calculations for related systems.)

| Molecular System | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-Benzofuran-2-carboxylic acid | B3LYP/6-31G(d,p) | -6.367 | -1.632 | 4.735 |

| 2,3-Dihydrobenzofuran (B1216630) Derivative | B3LYP/6–31++G(d,p) | -0.235 | 0.000 | 0.235 |

| Benzofurocarbazole Moiety | B3LYP/6-31G* | -5.50 | -2.10 | 3.40 |

Data sourced from studies on analogous systems for illustrative purposes. researchgate.netresearchgate.netresearchgate.net

While FMO analysis provides a general picture of reactivity, global and local reactivity descriptors derived from conceptual DFT offer more quantitative insights. semanticscholar.orgchemrxiv.org These descriptors help predict how a molecule will behave as a whole and which specific atoms are the most likely sites for nucleophilic or electrophilic attack. rsc.org

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. According to the Hard and Soft Acids and Bases (HSAB) principle, hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

Table 2: Representative Global Reactivity Descriptors for a Benzofuran System (Note: These values are illustrative, based on 1-benzofuran-2-carboxylic acid.) researchgate.net

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | 6.367 eV |

| Electron Affinity (A) | -ELUMO | 1.632 eV |

| Chemical Potential (μ) | -(I+A)/2 | -3.999 eV |

| Global Hardness (η) | (I-A)/2 | 2.367 eV |

| Electrophilicity Index (ω) | μ²/2η | 3.374 eV |

Local Reactivity Descriptors pinpoint the most reactive sites within a molecule. The most common of these are the Fukui functions , which indicate the change in electron density at a specific point in the molecule when an electron is added or removed. physchemres.org

f+(r): For nucleophilic attack (electron acceptance), indicating where an incoming nucleophile is most likely to react.

f-(r): For electrophilic attack (electron donation), indicating the most probable site for an electrophile to attack.

f0(r): For radical attack.

For this compound, one would expect the nitrogen atom of the amine group and certain carbon atoms on the aromatic ring to have high f- values, making them susceptible to electrophilic attack. Conversely, atoms with high f+ values would be targets for nucleophiles. These functions are crucial for predicting regioselectivity in chemical reactions. semanticscholar.org

DFT calculations are also employed to determine key thermodynamic properties, providing critical information about the stability and energy content of a molecule. semanticscholar.org

Heat of Formation (ΔHf): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's stability. nih.gov Computational methods, such as isodesmic reactions combined with DFT, can provide accurate predictions of ΔHf for complex molecules like benzofuran derivatives. nih.govresearchgate.net A lower or more negative heat of formation generally indicates greater thermodynamic stability.

Decomposition Enthalpies: These calculations predict the energy released or absorbed during the breakdown of a molecule into smaller, more stable products. This is particularly important for assessing the thermal stability of a compound. Quantum chemical investigations can model potential decomposition pathways and calculate the associated activation energies and reaction enthalpies. researchgate.netresearchgate.net For energetic materials, these parameters are crucial for predicting performance and safety. ed.ac.uk

Calculations for benzofuroxan (B160326) derivatives have shown that DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, can effectively predict enthalpies of formation that are comparable to those of similar energetic compounds. nih.gov

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum mechanical methods are available for molecular investigation.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Hartree-Fock equations without using experimental data, except for fundamental physical constants. libretexts.org They form a systematic hierarchy (e.g., Hartree-Fock, Møller-Plesset perturbation theory, Coupled Cluster) where accuracy can be improved by using more sophisticated levels of theory and larger basis sets. researchgate.net While highly accurate, their significant computational cost often limits their application to smaller molecules. libretexts.org For a system like this compound, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for validating results from more economical methods like DFT.

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating some parameters derived from experimental data (empirical parameters). wikipedia.org Methods like AM1, PM3, and PM7 are much faster than DFT or ab initio methods, making them suitable for very large molecular systems. gac.eduresearchgate.net However, their accuracy is dependent on the quality of the parameterization for the specific types of atoms and bonding in the molecule under study. scribd.com They are often used for initial geometry optimizations or for screening large numbers of molecules before applying more rigorous methods. aip.org

Basis Set and Functional Selection for Dihydrobenzofuran Systems

The accuracy of any DFT or ab initio calculation is critically dependent on the choice of the functional and the basis set .

Functional Selection: The functional is the part of the DFT calculation that approximates the exchange-correlation energy—the most complex component of the electron-electron interaction. There is a wide variety of functionals, often categorized on a "Jacob's Ladder" of increasing complexity and accuracy. For organic molecules like dihydrobenzofurans, hybrid functionals such as B3LYP are extremely popular as they provide a robust balance of accuracy and efficiency for calculating geometries, energies, and spectroscopic properties. aip.orgrsc.orgsemanticscholar.org Other functionals, like PBE or M06-2X, may also be chosen depending on the specific property of interest. physchemres.orgyoutube.com

Basis Set Selection: A basis set is a set of mathematical functions (atomic orbitals) used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the distribution of electrons around the atoms.

Pople-style basis sets , such as 6-31G(d,p) or 6-311+G(d,p) , are widely used. The numbers indicate the number of functions used for core and valence electrons. The letters denote the inclusion of polarization functions (e.g., d, p), which allow for non-spherical orbital shapes, and diffuse functions (+), which are important for describing anions or weak non-covalent interactions. youtube.com For systems like benzofurans, a basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d)) is generally recommended for reliable results. youtube.com For higher accuracy, triple-zeta basis sets (e.g., 6-311G) with both polarization and diffuse functions are often employed. aip.orgnih.gov

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) from Dunning are designed to systematically converge towards the complete basis set limit, offering a path to very high accuracy, though at a higher computational cost. nih.gov

For computational studies on benzofuran and dihydrobenzofuran derivatives, a combination like B3LYP/6-311+G(d,p) is a common and reliable choice for obtaining accurate molecular structures, electronic properties, and thermodynamic parameters. aip.orgnih.gov

Molecular Modeling and Simulations

Molecular modeling and simulations provide a microscopic view of chemical systems, enabling the study of molecular structures, interactions, and dynamic processes that are often difficult to observe experimentally.

Theoretical studies on related benzofuran structures reveal key geometrical features. The benzofuran unit itself is typically found to be essentially planar. nih.govresearchgate.net For instance, in studies of similar molecules like 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran, the benzofuran unit shows a mean deviation of only 0.013 (1) Å from the least-squares plane defined by its nine constituent atoms. nih.gov This planarity is a critical factor influencing the molecule's electronic properties and its ability to engage in intermolecular interactions.